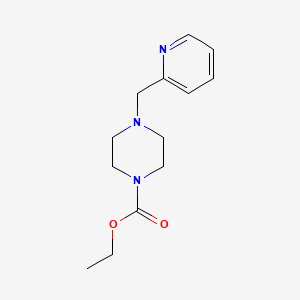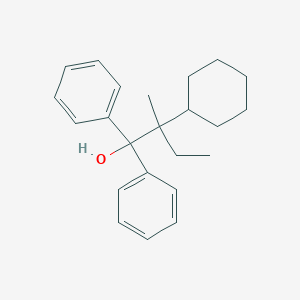
o-CRESOL, 6-CHLORO-4-NITROSO-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-6-methyl-4-nitrosophenol is an aromatic compound characterized by the presence of chloro, methyl, and nitroso functional groups attached to a phenol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Chloro-6-methyl-4-nitrosophenol can be synthesized through a multi-step process involving the nitration, chlorination, and nitrosation of phenol derivatives. One common method involves the nitration of 2-chloro-6-methylphenol to form 2-chloro-6-methyl-4-nitrophenol, followed by reduction to 2-chloro-6-methyl-4-aminophenol, and subsequent nitrosation to yield 2-chloro-6-methyl-4-nitrosophenol .
Industrial Production Methods
Industrial production of 2-chloro-6-methyl-4-nitrosophenol typically involves large-scale nitration and nitrosation reactions under controlled conditions. The use of catalysts such as copper (II) salts can enhance the efficiency and selectivity of the nitrosation process .
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-6-methyl-4-nitrosophenol undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group.
Reduction: The nitroso group can be reduced to an amino group.
Substitution: The chloro group can be substituted by nucleophiles in nucleophilic aromatic substitution reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Sodium borohydride (NaBH₄) or other reducing agents.
Substitution: Strong nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: 2-Chloro-6-methyl-4-nitrophenol.
Reduction: 2-Chloro-6-methyl-4-aminophenol.
Substitution: Various substituted phenols depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Chloro-6-methyl-4-nitrosophenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-chloro-6-methyl-4-nitrosophenol involves its interaction with various molecular targets. The nitroso group can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the compound can form complexes with metal ions, affecting enzymatic activities and other biochemical processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-4-nitrosophenol
- 2-Methyl-4-nitrosophenol
- 4-Chloro-2-nitrophenol
Uniqueness
The presence of both chloro and methyl groups in the ortho positions relative to the nitroso group enhances its stability and reactivity compared to other nitrosophenols .
Eigenschaften
CAS-Nummer |
73791-20-5 |
|---|---|
Molekularformel |
C7H6ClNO2 |
Molekulargewicht |
171.58 g/mol |
IUPAC-Name |
2-chloro-6-methyl-4-nitrosophenol |
InChI |
InChI=1S/C7H6ClNO2/c1-4-2-5(9-11)3-6(8)7(4)10/h2-3,10H,1H3 |
InChI-Schlüssel |
PTUGLBVXDWBNSD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1O)Cl)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![DI(Tert-butyl) 2,6-dimethyl-4-{3-[4-(4-morpholinylsulfonyl)phenyl]-1-phenyl-1H-pyrazol-4-YL}-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11965188.png)
![N-(4-ethoxyphenyl)-2-{(3Z)-2-oxo-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B11965193.png)






![(4E)-2-(4-chlorophenyl)-4-[4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B11965240.png)
![4-Hydroxybenzaldehyde [4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]hydrazone](/img/structure/B11965249.png)
![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11965254.png)
